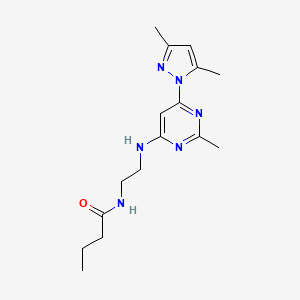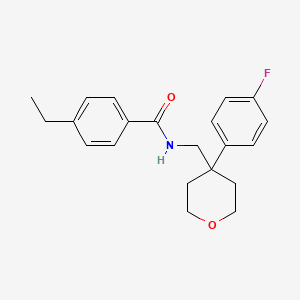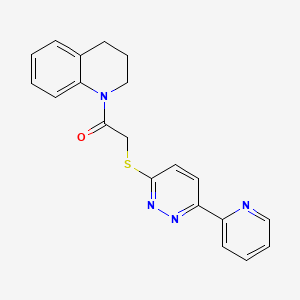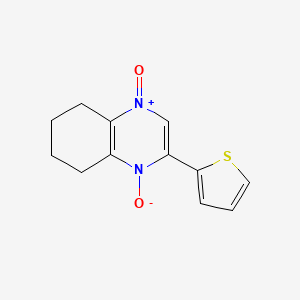![molecular formula C16H15FN2O2 B14141970 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide CAS No. 790270-72-3](/img/structure/B14141970.png)
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a benzamide moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with an appropriate acylating agent to form an intermediate, which is then coupled with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are critical in the regulation of gene expression. By inhibiting HDACs, the compound can induce changes in chromatin structure, leading to altered gene expression and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also exhibits HDAC inhibitory activity but differs in its chemical structure and potency.
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with similar biological activities but distinct structural features.
Uniqueness
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide stands out due to its specific substitution pattern and the presence of a fluorophenyl group, which enhances its binding affinity and selectivity towards target enzymes. This unique structure contributes to its potential as a therapeutic agent with improved efficacy and reduced side effects compared to similar compounds .
Propiedades
Número CAS |
790270-72-3 |
|---|---|
Fórmula molecular |
C16H15FN2O2 |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
N-[2-(4-fluoroanilino)-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C16H15FN2O2/c1-11-2-4-12(5-3-11)16(21)18-10-15(20)19-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Clave InChI |
IGIVMWHSPWFHOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)

![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)

![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)

